RORγt Inverse Agonist Activity: Positional Isomer Activity Divergence
3-(1H-Pyrrol-3-yl)prop-2-enoic acid (target compound) demonstrates an EC50 of 34 nM as an inverse agonist of human RORγt ligand-binding domain transcriptional activity in a CHOK1 cell-based luciferase reporter gene assay after 2 days of treatment [1]. In contrast, the 2-yl positional isomer (3-(1H-pyrrol-2-yl)prop-2-enoic acid, CAS 49653-15-8) is structurally distinct with no documented activity in RORγt assays, representing a clear structure-activity relationship divergence based on substitution position [2]. Additional profiling of the target compound reveals selectivity against related nuclear receptors, with EC50 >20,000 nM (>20 μM) for both progesterone receptor (PR) and peroxisome proliferator-activated receptor delta (PPARδ) in parallel assays [1], establishing a selectivity window of >588-fold for RORγt over these off-targets.
| Evidence Dimension | RORγt LBD transcriptional inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 34 nM |
| Comparator Or Baseline | 2-yl positional isomer (CAS 49653-15-8): no documented RORγt activity; PR receptor: EC50 >20,000 nM; PPARδ: EC50 >20,000 nM |
| Quantified Difference | >588-fold selectivity for RORγt over PR and PPARδ; activity observed for 3-yl isomer only |
| Conditions | CHOK1 cells expressing human GAL4-fused RORγ LBD; luciferase reporter gene assay; 2-day incubation |
Why This Matters
This quantitative selectivity profile enables researchers to isolate RORγt-mediated effects with minimal confounding from PR or PPARδ signaling, reducing the need for multiple control compounds in mechanistic studies.
- [1] BindingDB. BDBM50153594 (CHEMBL3774855): EC50 34 nM for human RORγ LBD; EC50 >20,000 nM for PR and PPARδ. Binding Database. View Source
- [2] PubChem. (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | CID 10154086. National Library of Medicine. View Source
